N6-Benzoyladenine

Catalog No.
S602091
CAS No.
4005-49-6
M.F
C12H9N5O
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyladenine

CAS Number

4005-49-6

Product Name

N6-Benzoyladenine

IUPAC Name

N-(7H-purin-6-yl)benzamide

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

Synonyms

N6-benzoyladenine

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

The exact mass of the compound N6-Benzoyladenine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98641. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N6-Benzoyladenine is a synthetic derivative of the purine base adenine, characterized by a benzoyl group attached to the exocyclic N6 amine. This modification serves two primary, procurement-relevant functions: it acts as a stable, well-characterized protecting group for the adenine moiety in oligonucleotide synthesis, and it confers specific cytokinin activity for applications in plant tissue culture and agricultural research. Its physical properties, including enhanced solubility in organic solvents compared to its parent compound, adenine, and defined thermal behavior, make it a strategic choice for reproducible process chemistry and formulation development. [REFS-1, REFS-2]

Substituting N6-Benzoyladenine with chemically similar compounds often leads to process failure or unpredictable biological outcomes. Unprotected adenine lacks the necessary solubility in organic solvents for efficient use as a synthetic precursor and possesses an unprotected N6-amino group that can cause unwanted side reactions. [1] Conversely, while N6-benzyladenine is also a cytokinin, its biological activity profile, receptor affinity, and stability can differ significantly, making it a non-interchangeable option where a specific level of growth regulation is required. [2] For chemical synthesis, the benzoyl group offers a specific deprotection profile (e.g., removal with ammonia) that is incompatible with protocols designed for other acyl or alkyl protecting groups, demanding its selection for established manufacturing workflows.

Process Chemistry Advantage: Superior Solubility in Organic Solvents Compared to Adenine

N6-Benzoyladenine exhibits significantly improved solubility in common organic solvents essential for synthetic chemistry compared to its parent compound, adenine. For instance, N6-Benzoyladenine is soluble in warm ethanol at approximately 10 mg/mL, and also shows good solubility in DMSO and DMF. In stark contrast, adenine is practically insoluble in ethanol and other common organic solvents, presenting major handling and reaction heterogeneity challenges for process scale-up. [1]

Evidence DimensionSolubility in Warm Ethanol
Target Compound Data10 mg/mL (N6-Benzoyladenine)
Comparator Or BaselineAdenine: Insoluble
Quantified DifferenceQualitatively significant; enables homogeneous solution-phase chemistry.
ConditionsWarm ethanol as solvent.

This solubility difference is critical for any procurement decision in organic synthesis, as it enables homogeneous reaction conditions, leading to more reliable and scalable processes.

Precursor Suitability: Established Role as a Standard Protecting Group in Oligonucleotide Synthesis

N6-Benzoyladenine is a foundational building block in automated phosphoramidite-based oligonucleotide synthesis. The benzoyl group is stable to the acidic conditions used for detritylation during chain elongation but is reliably removed during the final basic deprotection step, typically using aqueous or gaseous ammonia at elevated temperatures (e.g., 55 °C for 8-16 hours). [REFS-1, REFS-2] This contrasts with other protecting groups like phenoxyacetyl (Pac) or acetyl (Ac), which are designed for milder deprotection conditions (e.g., potassium carbonate in methanol) and are not interchangeable in a standard synthesis protocol. [3]

Evidence DimensionStandard Deprotection Conditions
Target Compound DataAqueous Ammonia, 55 °C, 8-16h (for Benzoyl group)
Comparator Or BaselineUltraMILD groups (e.g., Ac, Pac): 0.05 M K2CO3 in MeOH, room temp.
Quantified DifferenceDifferent chemical and thermal requirements for deprotection.
ConditionsSolid-phase oligonucleotide synthesis final deprotection step.

For labs and manufacturers with established, validated protocols for standard oligonucleotide synthesis, procuring N6-benzoyladenine phosphoramidites ensures compatibility and reproducibility without process re-optimization.

Biological Activity Profile: Differentiated Cytokinin Response vs. N6-Benzyladenine

While both N6-Benzoyladenine and N6-Benzyladenine (BA) are active cytokinins, they are not functionally equivalent. In a comparative study using an Arabidopsis thaliana reporter gene assay, N6-Benzoyladenine showed a distinct receptor preference, exhibiting its highest activity in plants expressing the AHK2 cytokinin receptor. [1] In contrast, N6-Benzyladenine often shows broader or higher general activity across multiple receptor types. For example, in Amaranthus seedling bioassays, N6-Benzyladenine is a benchmark for high potency, against which other derivatives are measured. [1] This demonstrates that N6-Benzoyladenine provides a more selective or moderated biological response, not simply a weaker one.

Evidence DimensionRelative Cytokinin Activity / Receptor Preference
Target Compound DataPreferential activity with AHK2 receptor in Arabidopsis assay.
Comparator Or BaselineN6-Benzyladenine (BA): High general activity, often used as 100% reference in bioassays.
Quantified DifferenceDemonstrated receptor preference, implying a different in-planta signaling outcome.
ConditionsArabidopsis thaliana receptor-specific reporter gene assay.

This evidence justifies selecting N6-Benzoyladenine when a more targeted or less aggressive cytokinin response is desired, avoiding the sometimes inhibitory effects of high-potency alternatives like N6-Benzyladenine.

Core Reagent for Standard DNA/RNA Synthesis Workflows

As a phosphoramidite precursor, N6-Benzoyladenine is the appropriate choice for manufacturing or laboratory synthesis of oligonucleotides using well-established, ammonia-based deprotection protocols. Its proven stability and predictable deprotection kinetics ensure high fidelity and yield in routine production environments. [1]

Formulation of Plant Tissue Culture Media for Specific Morphogenesis

N6-Benzoyladenine is selected for plant cell culture media when a moderated or specific cytokinin response is required. Its differentiated activity profile compared to high-potency cytokinins like N6-benzyladenine allows for finer control over processes such as shoot induction or somatic embryogenesis in sensitive plant species. [2]

Intermediate for Medicinal Chemistry and Synthesis of Adenine Analogs

In multi-step syntheses of complex nucleoside analogs or other heterocyclic compounds, N6-Benzoyladenine serves as a key intermediate. Its superior solubility in organic solvents simplifies reaction setup and purification compared to using unprotected adenine, and the benzoyl group provides robust protection of the N6-amine during subsequent chemical transformations.

XLogP3

1.3

LogP

1.12 (LogP)

Appearance

Powder

UNII

7BQB2WI1II

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4005-49-6

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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